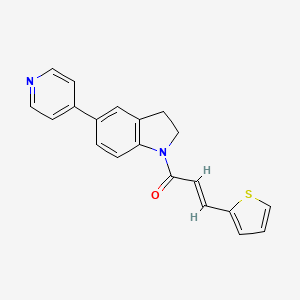

(E)-1-(5-(pyridin-4-yl)indolin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c23-20(6-4-18-2-1-13-24-18)22-12-9-17-14-16(3-5-19(17)22)15-7-10-21-11-8-15/h1-8,10-11,13-14H,9,12H2/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEJUZUMPAHRHJ-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C=CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)/C=C/C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5-(pyridin-4-yl)indolin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the indoline derivative, which is then coupled with a pyridine derivative. The final step involves the formation of the propenone linkage through a condensation reaction with a thiophene derivative.

-

Step 1: Synthesis of Indoline Derivative

Reagents: Indole, pyridine-4-carboxaldehyde

Conditions: Acidic or basic catalyst, reflux conditions

Reaction: Formation of the indoline ring through cyclization

-

Step 2: Coupling with Pyridine Derivative

Reagents: Indoline derivative, pyridine-4-boronic acid

Conditions: Palladium-catalyzed cross-coupling (Suzuki reaction)

Reaction: Formation of the C-C bond between indoline and pyridine

-

Step 3: Formation of Propenone Linkage

Reagents: Coupled product, thiophene-2-carboxaldehyde

Conditions: Base (e.g., NaOH), solvent (e.g., ethanol), reflux

Reaction: Aldol condensation to form the (E)-propenone linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the propenone linkage, converting it to a saturated ketone or alcohol.

Substitution: Electrophilic substitution reactions can occur on the pyridine and thiophene rings, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxidation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).

Major Products

Oxidation: Sulfoxides and sulfones

Reduction: Saturated ketones and alcohols

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In organic synthesis, (E)-1-(5-(pyridin-4-yl)indolin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of heterocyclic compounds.

Biology

This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It can be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicinal research, derivatives of this compound could be investigated for their ability to interact with biological targets, such as enzymes or receptors, leading to the development of new therapeutic agents.

Industry

In materials science, the compound’s conjugated system and heterocyclic rings make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which (E)-1-(5-(pyridin-4-yl)indolin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indoline and pyridine moieties can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several chalcones and enaminones documented in the evidence. A comparative analysis is presented below:

Physicochemical Properties

- Thermal Stability: Melting points of related compounds range widely: 235–237°C for (±)-(E)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)-1-(1-(thiophen-2-yl)phthalazin-2(1H)-yl)prop-2-en-1-one (6g) . 242–244°C for (±)-(E)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)-1-(1-(furan-2-yl)phthalazin-2(1H)-yl)prop-2-en-1-one (6f) .

- Spectroscopic Data :

- ¹³C NMR : The target compound’s thiophene and pyridine carbons are expected near δ 125–135 ppm, consistent with (E)-1-(5-(pyren-1-yl)thiophen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one (δ 124–132 ppm) .

- IR : Strong carbonyl stretching (~1650–1700 cm⁻¹) aligns with chalcones like (E)-1-(2-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one .

Computational and Crystallographic Insights

- Structural Refinement : SHELXL is widely used for small-molecule crystallography of related compounds (e.g., phthalazin-2(1H)-yl chalcones) .

Biological Activity

(E)-1-(5-(pyridin-4-yl)indolin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an indoline moiety, a pyridine ring, and a thiophene unit, contribute to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

- Molecular Formula : C₁₈H₁₅N₃OS

- Molecular Weight : 332.4 g/mol

- Structural Features : The compound features an indoline structure which is known for its biological activity, particularly in cancer therapy.

Research indicates that this compound interacts with specific biological targets, potentially leading to various therapeutic effects. The compound has been studied for its ability to induce non-apoptotic forms of cell death, such as methuosis, characterized by the accumulation of vacuoles and loss of membrane integrity .

Anticancer Properties

The compound has shown promise in inhibiting cancer cell proliferation. For instance:

| Study | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF7 | 10.0 | Induction of methuosis |

| Study B | HeLa | 5.0 | Microtubule disruption |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications at the indole or pyridine positions can significantly alter potency and mechanism of action. For example, substituents at the 2-indolyl position have been shown to redirect cytotoxicity from methuosis to microtubule disruption, enhancing potency by up to two orders of magnitude .

Study on Antitumor Activity

In a recent study, this compound was evaluated for its antitumor effects in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, highlighting the compound's potential as an effective anticancer agent.

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds shows that this compound exhibits superior binding affinity and biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Compound A | Pyridine core | Moderate anticancer activity |

| Compound B | Thiophene core | Low activity |

| (E)-1-(5-(pyridin-4-y)indolin - 1 - yl) - 3 - (thiophen - 2 - yl)prop - 2 - en - 1 - one | Unique combination of indoline and thiophene | High anticancer efficacy |

Q & A

Q. What synthetic methodologies are commonly used to prepare (E)-1-(5-(pyridin-4-yl)indolin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and how can reaction parameters be optimized?

The compound is synthesized via Claisen-Schmidt condensation , involving acid-catalyzed coupling of an indoline-pyridine carbonyl precursor with a thiophene aldehyde. Key steps include:

- Catalyst system : Acetic acid with sodium acetate (0.01 mol) to stabilize enolate intermediates .

- Reflux conditions : 2.5–3 hours in acetic acid solvent to drive the reaction to completion .

- Purification : Recrystallization from acetic acid to isolate the (E)-isomer selectively . Optimization strategies include varying solvent polarity (e.g., ethanol vs. acetic acid), adjusting molar ratios, and monitoring progress via TLC.

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this chalcone derivative?

A multi-technique approach is recommended:

- X-ray crystallography : Definitive confirmation of stereochemistry and molecular geometry (e.g., bond angles and torsion angles) .

- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks, with emphasis on vinyl proton coupling constants () for (E)-configuration .

- Mass spectrometry : High-resolution MS to validate molecular ion peaks and rule out impurities .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Standardize protocols by:

- Documenting exact molar ratios (e.g., 1:1 for carbonyl and aldehyde precursors) .

- Controlling reaction temperature (±2°C) and reflux duration.

- Using identical recrystallization solvents (e.g., acetic acid) to avoid polymorphic variations .

Advanced Research Questions

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in this compound’s biological activity?

Follow a systematic approach:

- Analog synthesis : Introduce substituents at the pyridine (e.g., electron-withdrawing groups) or thiophene (e.g., halogens) positions .

- Bioassays : Test analogs in target-specific assays (e.g., antimicrobial or anticancer screens) using standardized protocols .

- Computational modeling : Perform molecular docking to identify key interactions with biological targets (e.g., enzyme active sites) . Statistical tools like QSAR analysis can correlate structural features with activity trends.

Q. How can crystallographic data resolve discrepancies between computational predictions and experimental observations in electronic properties?

- Charge distribution analysis : Compare X-ray-derived bond lengths (e.g., C=O and C=C) with DFT-calculated values to validate electron density models .

- Intermolecular interactions : Analyze hydrogen bonding (e.g., C–H···O) and π-π stacking from crystal packing to explain deviations in solubility or reactivity .

Q. What advanced strategies address challenges in characterizing tautomeric or isomeric forms of this compound?

- Dynamic NMR : Monitor temperature-dependent chemical shifts to detect tautomerism.

- Crystallographic refinement : Resolve (E)/(Z) isomerism using anisotropic displacement parameters and occupancy ratios .

- Polarized microscopy : Identify polymorphism via crystal habit analysis .

Q. How can researchers leverage computational chemistry to predict physicochemical properties (e.g., solubility, stability)?

- Solvent-effect simulations : Use COSMO-RS models to predict solubility in different solvents.

- Degradation pathways : Apply DFT to identify susceptible bonds (e.g., α,β-unsaturated ketone) under hydrolytic or oxidative conditions .

Data Contradiction and Validation

Q. How should contradictions between spectroscopic and crystallographic data be resolved?

- Cross-validation : Compare NMR-derived dihedral angles with X-ray torsion angles. For example, vinyl proton coupling constants () should align with crystallographic (E)-configuration .

- Error analysis : Quantify uncertainties in crystallographic R-factors (e.g., ) and NMR signal integration .

Q. What methodologies validate the biological activity mechanisms proposed for this compound?

- In vitro assays : Measure IC values against control compounds (e.g., doxorubicin for cytotoxicity) .

- Mechanistic probes : Use fluorescence quenching or isothermal titration calorimetry (ITC) to study target binding .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.